

Application Notes: In Vivo Administration of Erastin Analogs in Mouse Models

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Compound of Interest		
Compound Name:	Erasin	
Cat. No.:	B12399625	Get Quote

Introduction

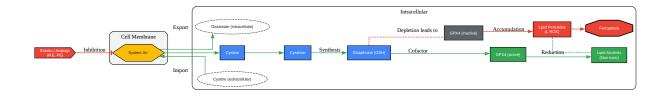
Erastin is a small molecule compound identified as a potent inducer of ferroptosis, a unique form of iron-dependent, non-apoptotic cell death.[1][2] Ferroptosis is characterized by the accumulation of lipid reactive oxygen species (L-ROS) to lethal levels.[3] Erastin and its analogs primarily function by inhibiting system Xc-, a cystine/glutamate antiporter on the plasma membrane.[4][5] This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[2] The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[1] The unchecked accumulation of these peroxides, in the presence of iron, triggers cell death.[2]

Due to their ability to selectively kill certain cancer cells, erastin and its more metabolically stable analogs, such as Imidazole Ketone Erastin (IKE) and Piperazine-Erastin (PE), have garnered significant interest as potential anticancer therapeutics.[3][6] Their efficacy is being explored in various mouse models, primarily for cancer therapy and also for studying the role of ferroptosis in other pathologies like ischemia-reperfusion injury.[7][8] These application notes provide a comprehensive guide for researchers on the in vivo administration of erastin analogs in mouse models, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action: Erastin-Induced Ferroptosis



Erastin and its analogs induce ferroptosis primarily through the inhibition of the system Xctransporter, initiating a cascade of events that culminates in lipid peroxidation and cell death. Other targets, such as the voltage-dependent anion channels (VDACs) on the outer mitochondrial membrane, have also been implicated, contributing to mitochondrial dysfunction and ROS production.[3][8]



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Caption: Signaling pathway of erastin-induced ferroptosis.

Data Presentation: In Vivo Studies

The following tables summarize quantitative data from various studies involving the in vivo administration of erastin and its analogs in mouse models.

Table 1: Antitumor Efficacy of Erastin and Analogs in Xenograft Mouse Models



Compound	Mouse Strain	Cancer Model	Dosage & Route	Key Findings	Reference
Erastin	Nude Mice	NCI-H1975 Lung Adenocarcino ma	15 mg/kg/day, i.p.	Sensitized tumors to X- ray radiation, decreased intratumoral GSH.	[9]
Erastin	NSG Mice	Ovarian Cancer (FTt cells)	20 mg/kg/day, i.p.	Marked reduction in tumor number and mass.	[10]
Erastin	SCID Mice	HT-29 Colon Cancer	30 mg/kg/day, i.p.	Suppressed xenograft growth.	[11]
IKE	NCG Mice	Diffuse Large B-cell Lymphoma (SUDHL6)	40 mg/kg, i.p. (in nanoparticles)	Slowed tumor growth, reduced toxicity compared to free IKE.	[7]
IKE	NOD/SCID Mice	Acute Lymphoblasti c Leukemia (CCRF-CEM)	20 mg/kg, i.p. (every other day)	Combination with rapamycin showed therapeutic effect.	[12]
PE	Nude Mice	Tumor Xenograft	60 mg/kg, i.p.	Significant reduction in tumor growth with no observed toxicity.	[3]



IKE: Imidazole Ketone Erastin; PE: Piperazine-Erastin; i.p.: Intraperitoneal; GSH: Glutathione.

Table 2: Physiological and Toxicological Effects of Erastin in Healthy Mice



Compound	Mouse Strain	Dosage & Route	Duration	Observed Effects	Reference
Erastin	C57BL/6	25 mg/kg, i.p. (twice daily)	2 days	Biochemical: Increased serum iron & MDA; Decreased GSH. Physiological: Mild cerebral infarction, enlarged glomeruli, duodenal epithelium hyperplasia. Hematologica I: Decreased red blood cell count, hematocrit, and hemoglobin.	[1][13]
Erastin	C57BL/6	30 mg/kg, i.p.	2 days	Increased MDA in duodenum, kidney, liver. Decreased GSH in duodenum, kidney, liver. Inhibited SLC7A11 and GPX4 protein expression.	[1][13]



MDA: Malondialdehyde (a marker of lipid peroxidation); GSH: Glutathione; GPX4: Glutathione Peroxidase 4.

Experimental Protocols

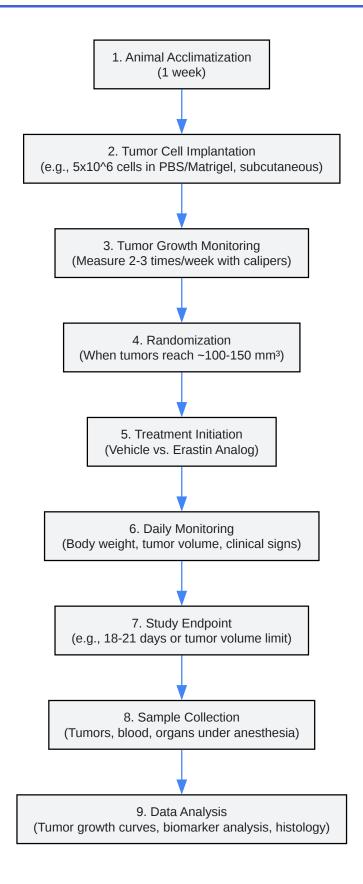
The following protocols provide detailed methodologies for typical in vivo experiments using erastin analogs.

Protocol 1: Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor effects of an erastin analog (e.g., IKE) in a subcutaneous tumor xenograft model.

- 1. Materials and Reagents
- Erastin analog (e.g., IKE)
- Vehicle solution (e.g., 5% DMSO/Corn oil, or PBS with 5% DMSO and 10% Tween 80)
- Cancer cell line (e.g., SUDHL6 for lymphoma)
- Matrigel (optional, for enhancing tumor take)
- Immunocompromised mice (e.g., NCG, NOD/SCID, 5-6 weeks old)
- Sterile syringes and needles (27-30G)
- · Calipers for tumor measurement
- Anesthesia (e.g., Isoflurane)
- Tissue collection and analysis reagents (e.g., RIPA buffer, formalin, reagents for GSH/MDA assays)
- 2. Experimental Workflow





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Caption: General experimental workflow for a xenograft study.



3. Procedure

- Animal Acclimatization: House mice for at least one week under standard conditions before starting the experiment.[5]
- Drug Formulation: Prepare the erastin analog solution. Due to poor water solubility, erastin is
 often dissolved in DMSO and then diluted in a vehicle like corn oil or a saline/Tween 80
 mixture.[9] Sonicate if necessary to ensure complete dissolution. Prepare fresh daily.
- Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend cells in sterile PBS, optionally mixing 1:1 with Matrigel. Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.
- Tumor Monitoring: Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.
- Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, Erastin Analog).
- Drug Administration: Administer the erastin analog or vehicle via the chosen route (intraperitoneal injection is common) at the specified dose and schedule (e.g., 20 mg/kg, daily or every other day).[10][12]
- Endpoint and Sample Collection: Monitor mice daily for body weight changes and signs of toxicity. At the end of the study, euthanize mice. Excise tumors, measure their final weight and volume, and collect blood and other organs as needed.
- Downstream Analysis:
 - Tumor Growth: Plot mean tumor volume over time for each group.
 - Biomarker Analysis: Homogenize a portion of the tumor tissue to measure levels of ferroptosis markers like GSH (depletion) and MDA (accumulation).
 - Histology: Fix tumor tissue in formalin for immunohistochemistry (e.g., staining for GPX4).



Protocol 2: Assessment of In Vivo Toxicity and Ferroptosis Induction

This protocol is adapted from studies assessing the physiological effects of erastin in healthy (non-tumor-bearing) mice.[1]

- 1. Materials
- Erastin
- Vehicle solution (e.g., 5% DMSO/Corn oil)
- Healthy mice (e.g., C57BL/6, male, 8-10 weeks old)
- Equipment for blood collection (e.g., cardiac puncture)
- Reagents for serum iron, MDA, and GSH assays
- Western blot and histology reagents

2. Procedure

- Animal Acclimatization & Grouping: Acclimate mice for one week, then randomly divide them into a control (vehicle) group and an erastin-treated group.
- Drug Administration: Intraperitoneally inject mice with erastin (e.g., 30 mg/kg) or vehicle once daily for a short duration (e.g., 2 days).[1]
- Observation: Monitor mice for clinical signs of toxicity, such as lethargy, ruffled fur, or significant weight loss.
- Sample Collection: At the end of the treatment period, euthanize the mice.
 - Collect blood via cardiac puncture for hematological analysis and to measure serum iron levels.
 - Perfuse organs with saline, then harvest tissues of interest (e.g., liver, kidney, duodenum, brain).



- Biochemical Analysis:
 - Lipid Peroxidation: Homogenize fresh tissue samples to measure malondialdehyde (MDA) content using a commercial kit.
 - Glutathione Levels: Measure reduced glutathione (GSH) levels in tissue homogenates.
 - Serum Analysis: Analyze serum for iron concentration and total iron-binding capacity.
- Protein Expression Analysis: Use a portion of the harvested tissue for Western blotting to determine the protein expression levels of key ferroptosis regulators like GPX4 and SLC7A11.[1]
- Histological Analysis: Fix tissues in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe morphological changes. Use Perls' Prussian blue staining to detect iron deposition.[1]

Considerations and Troubleshooting

- Solubility: Erastin and its early analogs have poor solubility. Ensure the compound is fully
 dissolved in the vehicle before injection to ensure consistent dosing. Newer analogs like IKE
 have improved solubility.[6]
- Toxicity: High doses or frequent administration of erastin can cause systemic toxicity, including effects on the kidney, brain, and red blood cells.[1][13] It is crucial to perform dose-finding studies and monitor animals closely for adverse effects.
- Combination Therapy: Erastin analogs may be more effective when used in combination with other treatments, such as chemotherapy or radiotherapy, as monotherapy may not be sufficient to completely halt tumor growth.[3][14]
- Delivery Systems: Using nanoparticle-based delivery systems can improve the bioavailability and reduce the systemic toxicity of erastin analogs like IKE.[7]

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